Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-2-20-9(19)7-3-5-8(6-4-7)15-12-17-10(13)16-11(14)18-12/h3-6H,2H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMBMQDRRCGPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid, followed by esterification to form the ethyl ester. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The use of microwave irradiation can enhance the reaction rate and yield .
Chemical Reactions Analysis
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylic acid group of 4-aminobenzoic acid can be esterified to form the ethyl ester.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines or alcohols, and acids or bases for esterification and hydrolysis reactions . The major products formed depend on the specific nucleophile or reaction conditions used.
Scientific Research Applications
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, disrupting their normal function. This can lead to antimicrobial effects by inhibiting the growth of bacteria . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Examples :
- Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate
- Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
| Property | Ethyl 4-[(4,6-Dichloro)amino]benzoate | Methyl 3-[(4-Chlorophenoxy)amino]benzoate |
|---|---|---|
| Substituents | Ethyl ester, dichlorotriazinyl | Methyl ester, phenoxy/chlorophenoxy |
| Molecular Weight | 313.143 | ~350–380 (estimated) |
| Reactivity | High (two Cl atoms available) | Moderate (phenoxy groups hinder substitution) |
| Lipophilicity (LogP) | Higher (ethyl group) | Lower (methyl ester) |
| Applications | Intermediate for further synthesis | Studied for potential herbicidal activity |
Key Differences :
- Synthesis: Methyl analogues are synthesized using phenols instead of amines, requiring higher temperatures (70–80°C) and longer reaction times .
- Functionality: Phenoxy groups reduce electrophilicity at the triazine ring, limiting subsequent substitutions compared to dichloro derivatives .
Sulfonamide-Linked Triazines
Examples :
- 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide
- Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate
| Property | Ethyl 4-[(4,6-Dichloro)amino]benzoate | Sodium 4-[(4,6-Dichloro)amino]benzenesulfonate |
|---|---|---|
| Functional Group | Ethyl ester | Sulfonate salt |
| Molecular Weight | 313.143 | 343.122 |
| Solubility | Low in water | High (ionic sulfonate group) |
| Applications | Pharmaceutical intermediates | Dyes, surfactants, or water-soluble reagents |
Key Differences :
- Synthesis : Sulfonamide derivatives involve coupling cyanuric chloride with sulfanilic acid, followed by salt formation .
- Safety : Sulfonate salts exhibit higher aquatic toxicity (H412) due to persistence in water systems .
Morpholine/Piperidine-Substituted Triazines
Examples :
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
- Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
| Property | Ethyl 4-[(4,6-Dichloro)amino]benzoate | 4-(4,6-Dichloro)morpholine |
|---|---|---|
| Substituent | Ethyl ester | Morpholine (cyclic amine) |
| Reactivity | High (Cl available) | Moderate (one Cl replaced) |
| Biological Activity | Limited data | PI3K inhibition potential |
| Synthetic Conditions | Room temperature | Catalyzed (e.g., Cu(I) resin) |
Key Differences :
- Synthesis : Morpholine derivatives require catalysts like Cu(I)-supported resins for selective substitutions at specific triazine positions .
Sulfonylurea Herbicides with Triazine Moieties
Examples :
- Metsulfuron methyl (methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate)
| Property | Ethyl 4-[(4,6-Dichloro)amino]benzoate | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Monosubstituted triazine | Trisubstituted triazine |
| Functionality | Ester + dichlorotriazine | Sulfonylurea + methoxy/methyl |
| Applications | Chemical intermediate | Herbicide (ALS inhibitor) |
| Environmental Impact | Limited data | High potency (low application rates) |
Biological Activity
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate is a synthetic compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 55635-98-8 |
| Molecular Formula | C12H10Cl2N4O2 |
| Molecular Weight | 313.14 g/mol |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and 4-aminobenzoic acid, followed by esterification to yield the ethyl ester. This process is facilitated by bases such as sodium carbonate to neutralize byproducts formed during the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine ring structure allows it to form stable complexes with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can lead to:
- Antimicrobial Effects : Inhibition of bacterial growth through interference with essential cellular processes.
- Antitumor Activity : Similar triazine derivatives have shown promise in cancer treatment by inhibiting cell proliferation .
Antimicrobial Activity
A study investigating the antimicrobial properties of triazine derivatives reported that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial protein synthesis .
Antitumor Potential
Research has indicated that triazine derivatives can inhibit certain kinases involved in tumorigenesis. For instance, a related compound demonstrated selective inhibition of the KIT and PDGFRA kinases at subnanomolar concentrations . This suggests that this compound may also possess similar antitumor properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other triazine derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Hexamethylmelamine | Antitumor | Clinically used for cancer therapy |
| 2-Amino-4-morpholino-1,3,5-triazine | Known for antitumor activity | Selective kinase inhibitor |
| Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate | Antimicrobial potential | Similar structural features |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate?
The compound is typically synthesized via nucleophilic substitution between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and ethyl 4-aminobenzoate. Key steps include:
- Reaction Conditions : A two-step process: initial substitution at 25°C (to replace one chlorine atom) followed by heating (e.g., 101°C for 2 hours) to activate the second substitution .
- Purification : Column chromatography using heptane/ethyl acetate gradients (0–100% ethyl acetate) yields high-purity (>99%) product .
- Yield Optimization : Use of potassium carbonate as a base and anhydrous solvents (e.g., DMF or ethanol) improves yields (up to 57–65%) .
Q. Which spectroscopic and analytical methods confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR verify the triazine-benzoate linkage, with characteristic peaks for the ethyl ester (~1.3 ppm for CH, 4.3 ppm for CH) and triazine protons .
- Mass Spectrometry : ESI-MS confirms molecular weight via [M] peaks (e.g., m/z 241 for intermediates) and chlorine isotopic patterns .
- Elemental Analysis : Validates purity by matching calculated and observed C, H, N, and Cl percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (25°C) prevent over-substitution of cyanuric chloride, while elevated temperatures (101°C) drive the second substitution .
- Solvent Selection : Anhydrous ethanol or DMF minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Adding glacial acetic acid (5 drops) accelerates condensation reactions, as seen in analogous triazine-amine couplings .
Q. What factors influence the photophysical properties of this compound in different solvents?
- Solvent Polarity : In ethanol, fluorescence emission peaks between 628–676 nm due to intramolecular charge transfer (ICT). Aqueous media cause redshift (e.g., 676 nm) from solvatochromic effects .
- Acid/Base Effects : Acidification (TFA) protonates the triazine amino group, quenching fluorescence, while basification (TEAH) enhances ICT .
- Table 1 : Emission Maxima Under Varied Conditions
| Solvent | Additive | λem (nm) | Reference |
|---|---|---|---|
| Anhydrous EtOH | None | 628–676 | |
| Water | None | 676 | |
| EtOH | 0.1 M TFA | Quenched |
Q. How do computational methods (e.g., DFT) elucidate the electronic structure of this compound?
- DFT/TD-DFT Studies : Predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, confirming the triazine ring as an electron-deficient acceptor and the benzoate ester as a donor .
- ICT Validation : Theoretical calculations align with experimental Stokes shifts (>100 nm), supporting the push-pull chromophore design .
Q. How can researchers resolve discrepancies in reported emission wavelengths of triazine derivatives?
- Environmental Variables : Differences in solvent polarity, pH, and ionic strength alter ICT efficiency, leading to spectral shifts .
- Instrument Calibration : Ensure consistent excitation wavelengths (e.g., 550 nm) and slit widths during fluorescence measurements .
- Comparative Studies : Use internal standards (e.g., Nile Blue) to normalize emission data across laboratories .
Methodological Considerations
Q. What strategies are effective for functionalizing this compound for biological applications?
- Covalent Linkage : React the 4,6-dichlorotriazine group with thiols (e.g., cysteine residues) or amines (e.g., lysine) for protein conjugation .
- Antimicrobial Derivatives : Condensation with substituted benzaldehydes yields thiazolidinone derivatives with antiinflammatory activity (IC50 < 10 µM) .
Q. How can acid-base equilibria be analyzed for this compound?
- UV-Vis Titration : Monitor absorbance changes (400–700 nm) in ethanol/water mixtures with incremental TFA or TEAH additions .
- pKa Determination : Fit spectral shifts to Henderson-Hasselbalch equations to calculate amino group pKa (~5.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
